molecular formula C23H28N4O2 B11212133 3-butyl-5-[2-oxo-2-(piperidin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

3-butyl-5-[2-oxo-2-(piperidin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B11212133
M. Wt: 392.5 g/mol
InChI Key: CPOLESLRLMJODN-UHFFFAOYSA-N
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Description

3-BUTYL-5-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-4-ONE is a complex heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BUTYL-5-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . The reaction conditions often require the use of solvents such as xylene and bases like sodium ethoxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-BUTYL-5-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-BUTYL-5-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-4-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-BUTYL-5-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BUTYL-5-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-4-ONE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H28N4O2

Molecular Weight

392.5 g/mol

IUPAC Name

3-butyl-5-(2-oxo-2-piperidin-1-ylethyl)-7-phenylpyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C23H28N4O2/c1-2-3-12-26-17-24-21-19(18-10-6-4-7-11-18)15-27(22(21)23(26)29)16-20(28)25-13-8-5-9-14-25/h4,6-7,10-11,15,17H,2-3,5,8-9,12-14,16H2,1H3

InChI Key

CPOLESLRLMJODN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)N4CCCCC4

Origin of Product

United States

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